
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CX-717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX-717 has shown promising results in preclinical studies, and its potential applications in the treatment of cognitive disorders have been widely investigated.
作用机制
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals in the brain, and their activation is essential for learning and memory. By enhancing the activity of AMPA receptors, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide can improve synaptic plasticity and enhance cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. In addition, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to increase the activity of the prefrontal cortex, which is a brain region that is involved in cognitive processes such as attention, working memory, and decision-making.
实验室实验的优点和局限性
One advantage of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide is its high potency and selectivity for AMPA receptors. This makes it a valuable tool for studying the role of AMPA receptors in cognitive function. However, one limitation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide is its short half-life, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without producing unwanted side effects. Another area of interest is the investigation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, the role of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide in enhancing cognitive function in healthy individuals and its potential applications in improving performance in academic and professional settings warrant further investigation.
合成方法
The synthesis of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide involves the reaction of cyclohexylamine with ethyl chloroacetate to form N-cyclohexylglycine ethyl ester. This intermediate is then reacted with phosgene to form N-cyclohexylglycine chloride, which is further reacted with sodium hydroxide to form N-cyclohexylglycine. Finally, N-cyclohexylglycine is reacted with 2-oxopyrrolidine to form N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide.
科学研究应用
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its potential as a cognitive enhancer. Preclinical studies have shown that N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide can improve memory and learning in animal models. In addition, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to enhance attention and alertness in healthy human subjects. These findings have led to further investigation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide as a potential treatment for cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(9-14-8-4-7-12(14)16)13-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSSKQTAYUIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
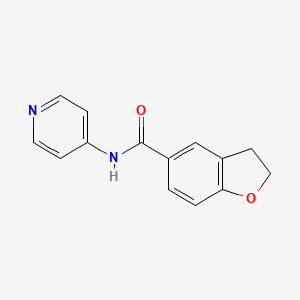

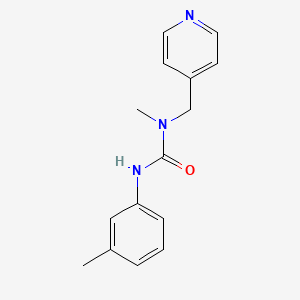
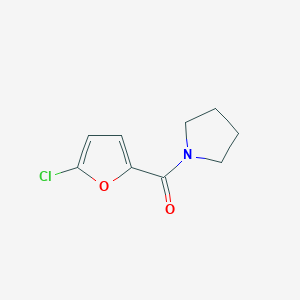
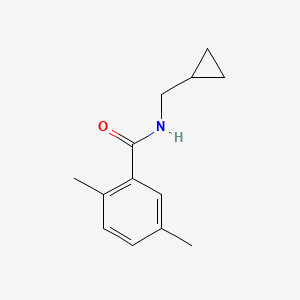
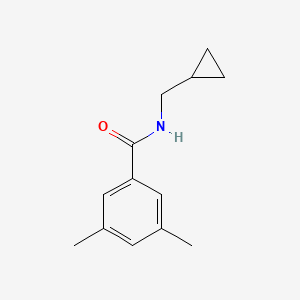
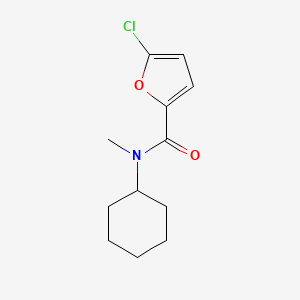


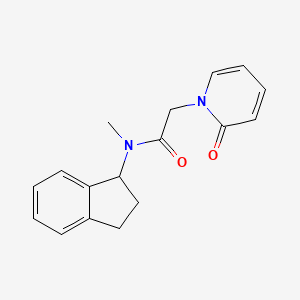
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)

![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)